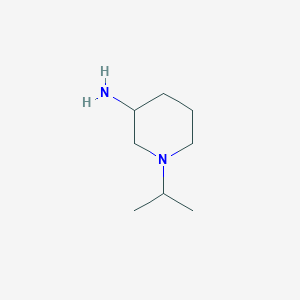

1-Isopropylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMWQJJKTUJTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Isopropylpiperidin 3 Amine and Its Derivatives

Classical and Established Synthetic Routes

Traditional synthetic approaches to 1-isopropylpiperidin-3-amine often involve a sequential construction of the molecule, starting from commercially available piperidone precursors. These methods are well-documented and provide reliable access to the target compound and its analogs.

Alkylation of Piperidone Derivatives and Subsequent Reductive Amination

A common and robust strategy involves the initial N-alkylation of a suitable piperidone, followed by the conversion of the ketone functionality into an amine group through reductive amination. This stepwise approach allows for the controlled introduction of substituents on the piperidine (B6355638) ring.

The synthesis of the crucial intermediate, 1-isopropylpiperidin-4-one, is typically achieved through the N-alkylation of 4-piperidone (B1582916). un.org This reaction involves the treatment of 4-piperidone with an isopropyl halide, such as isopropyl bromide or iodide, in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). The reaction is generally heated to facilitate the nucleophilic substitution. A protocol from 2019 reported an 89% yield for this alkylation using K₂CO₃ in MeCN at 80°C.

Table 1: Alkylation of 4-Piperidone

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 4-Piperidone | Isopropyl Iodide | K₂CO₃ | MeCN | 80°C | 89% | |

| 4-Piperidone | Isopropyl Bromide | K₂CO₃ | DMF | 60-80°C | Not Specified |

This table summarizes representative conditions for the synthesis of 1-isopropylpiperidin-4-one.

Once 1-isopropylpiperidin-4-one is obtained, the next step is the reductive amination to introduce the amine group at the 3-position's precursor (the 4-position in this intermediate). Reductive amination is a powerful method that converts a carbonyl group to an amine via an intermediate imine. masterorganicchemistry.comwikipedia.org Sodium cyanoborohydride (NaBH₃CN) is a widely used reducing agent for this purpose because it is a milder reducing agent than sodium borohydride (B1222165) (NaBH₄) and can selectively reduce imines in the presence of ketones. masterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out in a protic solvent like methanol (B129727) (MeOH) under mildly acidic conditions (pH 4-5) to facilitate imine formation. masterorganicchemistry.com The reaction of 1-isopropylpiperidin-4-one with an amine source, such as ammonium (B1175870) acetate (B1210297), in the presence of NaBH₃CN yields the corresponding amine. Studies on analogous piperidine derivatives have shown that NaBH₃CN in methanol at 25°C can achieve high conversion rates.

An alternative and often more industrially scalable method for reductive amination is catalytic hydrogenation. wikipedia.orgrsc.org This process involves the reaction of the ketone with an amine source in the presence of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). rsc.org This method is considered a green chemistry approach as it avoids the use of hydride reagents. wikipedia.org The reaction is typically performed under pressure. For large-scale production, catalytic hydrogenation is often preferred over NaBH₃CN as it can be more cost-effective and simplify purification processes. For instance, continuous hydrogenation processes for similar 4-aminopiperidines have reported high yields and purity.

Table 2: Reductive Amination of 1-Isopropylpiperidin-4-one

| Starting Material | Reagents | Reducing Agent | Solvent | Yield | Reference |

| 1-Isopropylpiperidin-4-one | Ammonium Acetate | NaBH₃CN | Methanol | 78% | |

| Analogous Piperidin-4-ones | Isopropylamine (B41738) | H₂/Raney Nickel | Ethanol (B145695) | 85-94% | |

| Analogous Piperidin-4-ones | Isopropylamine | H₂/Pd/C | Not Specified | 92% |

This table outlines different conditions for the reductive amination step.

One-Pot Reductive Amination Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot reductive amination strategies have been developed. unimi.it These methods combine the condensation of the ketone and amine with the reduction step in a single reaction vessel, avoiding the isolation of the intermediate imine. unimi.it

Application of Lithium Aluminum Hydride (LiAlH4) in Anhydrous Tetrahydrofuran (B95107)

Lithium aluminum hydride (LiAlH4) is a potent reducing agent widely employed in organic synthesis for the reduction of various functional groups, including amides, to their corresponding amines. masterorganicchemistry.comlibretexts.org This method is particularly relevant for the synthesis of this compound from an appropriate amide precursor. The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent decomposition of the hydride reagent by water.

The general mechanism for the reduction of an amide with LiAlH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. This is followed by the collapse of the tetrahedral intermediate and elimination of a metal alkoxide species to form a highly reactive iminium ion. A second hydride addition to the iminium ion yields the final amine product. ucalgary.ca

For instance, the synthesis of this compound could be envisioned starting from N-acyl-piperidin-3-amine derivatives. The reduction of such amides with LiAlH4 in THF would effectively convert the amide functional group to the desired amine. libretexts.orgorganic-chemistry.org The reaction conditions typically involve refluxing the amide with an excess of LiAlH4 in THF, followed by a careful workup procedure to quench the excess hydride and hydrolyze the aluminum salts. orgsyn.org

A typical laboratory-scale procedure involves charging a flask with a suspension of LiAlH4 in anhydrous THF under an inert atmosphere, followed by the portion-wise addition of the amide substrate. orgsyn.org The reaction mixture is then heated to reflux for several hours to ensure complete reduction. Upon cooling, the reaction is quenched sequentially with water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts, which can then be removed by filtration. The desired amine is subsequently isolated from the filtrate. orgsyn.org

| Parameter | Condition |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Precursor | N-Acyl-piperidin-3-amine derivative |

| Key Intermediate | Iminium ion |

| Workup | Sequential addition of water and NaOH solution |

Advanced and Optimized Synthetic Protocols

To address the limitations of traditional batch synthesis, such as safety concerns with highly reactive reagents and challenges in scalability, advanced and optimized synthetic protocols have been developed. These include continuous-flow synthesis and biocatalytic approaches, which offer improved efficiency, safety, and sustainability.

Continuous-Flow Synthesis Protocols

Continuous-flow chemistry, utilizing microreactors and packed-bed reactors, provides significant advantages over batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. researchgate.netacs.org

Microreactors can be effectively used for the alkylation of amines. In the context of synthesizing derivatives of this compound, a microreactor setup would allow for the precise control of the reaction between a piperidine precursor and an alkylating agent. For example, the N-alkylation of a piperidine derivative can be performed by pumping streams of the amine and the alkylating agent through a heated microreactor. This setup allows for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry, leading to higher yields and purities compared to batch methods. researchgate.net The small reaction volumes within the microreactor also mitigate safety risks associated with exothermic reactions. acs.org

Reductive amination is a cornerstone of amine synthesis, and its implementation in a packed-bed reactor offers a scalable and efficient method. mdpi.comresearchgate.net This technique involves passing a solution containing a ketone or aldehyde and an amine over a solid-supported hydrogenation catalyst in the presence of hydrogen gas. tandfonline.com For the synthesis of this compound, this could involve the reaction of a suitable piperidone derivative with isopropylamine.

The use of a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), allows for the continuous production of the target amine. researchgate.nettandfonline.com The catalyst is retained within the reactor, simplifying product purification and enabling catalyst recycling. lancs.ac.uk Flow reactors offer superior mass and heat transfer, which can significantly accelerate reaction rates and improve selectivity. researchgate.net Research has shown that continuous-flow reductive amination can lead to high product purity and yield in significantly reduced reaction times compared to batch processes. researchgate.net

| Reactor Type | Reaction | Catalyst/Reagent | Advantages |

| Microreactor | Alkylation | Alkyl halide | Precise control, enhanced safety |

| Packed-Bed Reactor | Reductive Amination | H2, Pd/C or Pt/C | Scalability, catalyst recycling, high throughput |

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high stereoselectivity under mild reaction conditions. wiley.comnih.gov This is particularly important for pharmaceutical applications where a specific enantiomer of a chiral amine is often required.

Enzymatic reductive amination utilizes enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) to catalyze the asymmetric synthesis of amines from prochiral ketones. researchgate.netnih.gov These enzymes, often dependent on a nicotinamide (B372718) cofactor (NAD(P)H), can produce chiral amines with high enantiomeric excess. vapourtec.com

The synthesis of a specific enantiomer of this compound could be achieved by the reductive amination of N-isopropyl-piperidin-3-one using a suitable IRED or RedAm. The reaction involves the enzyme-catalyzed formation of an imine intermediate from the ketone and isopropylamine, followed by a stereoselective reduction to the chiral amine. researchgate.netnih.gov To make the process economically viable, a cofactor regeneration system is typically employed. vapourtec.com

Recent advances have focused on expanding the substrate scope of these enzymes and applying them in continuous-flow systems. vapourtec.comhims-biocat.eu Immobilized enzymes in packed-bed reactors have demonstrated operational stability and allowed for the continuous production of chiral amines with high yields and excellent stereoselectivity. vapourtec.com

| Enzyme Class | Reaction Type | Key Features |

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | High stereoselectivity, mild conditions |

| Reductive Aminases (RedAms) | Asymmetric Reductive Amination | Accepts a range of amine nucleophiles |

Application of Imine Reductases (IREDs)

Imine reductases (IREDs) are a class of nicotinamide-dependent enzymes that catalyze the stereoselective reduction of imines and iminium ions to the corresponding chiral amines. nih.govwhiterose.ac.uk This biocatalytic approach has emerged as a powerful and sustainable alternative to traditional chemical methods, such as transition metal catalysis, for producing optically pure amines. whiterose.ac.uknih.gov The synthesis of chiral amines is of paramount importance to the pharmaceutical and agrochemical industries, as these compounds are widely distributed among the most used bioactive molecules in the world. nih.govwhiterose.ac.uk

The core function of an IRED involves the transfer of a hydride from a cofactor, typically NADPH, to the electrophilic carbon of a C=N double bond. acs.org These enzymes have been successfully applied to the synthesis of a diverse range of cyclic and acyclic secondary and tertiary amines. nih.govacs.org The reaction can be performed as a one-pot reductive amination, where a ketone and an amine are combined in the presence of the IRED. The enzyme then reduces the imine that is formed in situ. nih.gov

In the context of synthesizing this compound or its chiral derivatives, an IRED could be employed in the reductive amination of a suitable piperidone precursor with isopropylamine. For example, the reaction of N-protected-3-piperidone with isopropylamine would form an intermediate iminium ion, which an appropriate IRED could then reduce with high stereoselectivity. Recent research has demonstrated the utility of IREDs in creating chiral secondary amines, and enzyme discovery and engineering efforts continue to broaden their substrate scope and applicability for industrial-scale production. nih.govrsc.orgchemrxiv.org

Table 1: Key Features of IRED-Catalyzed Reductive Amination

| Feature | Description | Reference |

| Reaction Type | Asymmetric reduction of pre-formed or in situ-formed imines. | nih.govacs.org |

| Catalyst | Imine Reductase (IRED) enzyme. | nih.gov |

| Cofactor | Typically NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). | acs.orgnih.gov |

| Products | Chiral primary, secondary, and tertiary amines. | acs.org |

| Advantages | High stereoselectivity, mild reaction conditions (aqueous media, room temp.), environmentally benign, reduced metal waste. | whiterose.ac.uknih.gov |

| Industrial Relevance | Scalable processes from milligrams to tons have been developed for pharmaceutical intermediates. | nih.govrsc.org |

Application of Reductive Aminases (RedAms)

Reductive aminases (RedAms) are a specialized subclass of IREDs that are particularly efficient at catalyzing the entire reductive amination sequence. whiterose.ac.ukacs.org While IREDs can reduce imines, RedAms possess an active site capable of binding both the carbonyl compound and the amine substrate, facilitating the initial condensation to form the imine/iminium ion intermediate before its subsequent reduction. acs.org This integrated catalytic ability makes them highly effective for the direct synthesis of secondary and tertiary amines from a broad range of ketones and amines. researchgate.netresearchgate.net

The application of RedAms has significantly expanded the biocatalytic toolbox for amine synthesis. researchgate.net Research has identified RedAms from various sources, including Aspergillus oryzae (AspRedAm), that show activity towards a diverse panel of substrates. researchgate.netnih.govfrontiersin.org Like IREDs, RedAms operate under mild, aqueous conditions and utilize a recyclable NADPH cofactor, often regenerated in situ using a glucose/glucose dehydrogenase (GDH) system. acs.orgnih.gov

For the synthesis of a compound like this compound, a RedAm could directly couple 3-piperidone (or a protected version) with isopropylamine. The enzyme would catalyze both the imine formation and the subsequent hydride transfer, potentially affording the chiral product with high enantiomeric excess. The discovery and engineering of RedAms are active areas of research, aiming to enhance their stability, activity, and substrate scope for complex amine targets. nih.govrsc.org

Table 2: Comparison of IREDs and RedAms

| Attribute | Imine Reductases (IREDs) | Reductive Aminases (RedAms) | Reference |

| Primary Function | Catalyze the reduction of a pre-formed or in situ-formed imine. | Catalyze both the formation of the imine from a ketone and amine, and its subsequent reduction. | acs.orgresearchgate.net |

| Catalytic Mechanism | Primarily acts on the C=N bond. | Possesses an active site that facilitates the condensation of C=O and N-H substrates prior to reduction. | acs.org |

| Substrate Handling | May require high concentrations of amine substrate to favor imine formation in situ. | Can be efficient even at equimolar concentrations of ketone and amine substrates. | acs.orgchemrxiv.org |

| Product Scope | Broad; synthesis of primary, secondary, and tertiary chiral amines. | Broad; particularly effective for direct synthesis of secondary and tertiary chiral amines. | whiterose.ac.ukacs.org |

General Synthetic Principles Applicable to Amine Moieties

Beyond enzymatic methods, classical organic synthesis provides a robust and versatile framework for the construction of amine-containing molecules. The formation of the crucial carbon-nitrogen bond can be achieved through several reliable strategies.

Carbon-Nitrogen Bond Formation Strategies

One of the most fundamental methods for synthesizing amines is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This reaction involves the attack of a nitrogen nucleophile, such as ammonia (B1221849) or a primary or secondary amine, on an alkyl halide or other suitable carbon electrophile. libretexts.orgpressbooks.pub The nucleophile uses its lone pair of electrons to form a new C-N bond while displacing a leaving group in a single, concerted step. wikipedia.org

A primary challenge with this method is the potential for overalkylation. pressbooks.pub The amine product of the initial reaction is itself a nucleophile and can compete with the starting nitrogen nucleophile to react with the alkyl halide. libretexts.orgpressbooks.pub For instance, reacting an alkyl halide with ammonia can produce a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt. libretexts.org Using a large excess of the initial nucleophile (e.g., ammonia) can help favor the formation of the primary amine. libretexts.orgyoutube.com

To achieve more controlled synthesis of primary amines, alternative strategies are often employed:

Azide (B81097) Synthesis: An alkyl halide is first treated with sodium azide (NaN₃), an excellent nucleophile, to form an alkyl azide. The azide is not nucleophilic and thus does not undergo further reaction. Subsequent reduction of the alkyl azide with reagents like LiAlH₄ or via catalytic hydrogenation (H₂/Pd) yields the primary amine cleanly. libretexts.orgpressbooks.publibretexts.org

Gabriel Synthesis: This method uses the potassium salt of phthalimide (B116566) as the nitrogen nucleophile. The phthalimide anion attacks an alkyl halide, and the resulting N-alkylated phthalimide is then hydrolyzed (e.g., with base or hydrazine) to release the primary amine. libretexts.org

Table 3: Overview of SN2 Strategies for Amine Synthesis

| Method | Nucleophile | Intermediate | Final Product | Key Feature | Reference |

| Direct Alkylation | Ammonia / Amine | Ammonium Salt | Mixture of 1°, 2°, 3° amines | Simple, but often leads to product mixtures due to overalkylation. | libretexts.orgpressbooks.pub |

| Azide Synthesis | Azide ion (N₃⁻) | Alkyl Azide (RN₃) | Primary Amine (RNH₂) | Avoids overalkylation; azide is reduced in a separate step. | libretexts.orglibretexts.org |

| Gabriel Synthesis | Phthalimide anion | N-Alkylphthalimide | Primary Amine (RNH₂) | A classic method to form primary amines cleanly from alkyl halides. | libretexts.org |

Reduction of Nitrile Functional Groups

The reduction of nitriles (-C≡N) is an excellent and widely used method for the synthesis of primary amines. libretexts.orgchemguide.co.uk This transformation is typically accomplished in a two-step sequence. First, a nitrile is prepared, often via an SN2 reaction between an alkyl halide and a cyanide salt (e.g., NaCN). This step has the important consequence of adding one carbon atom to the molecular skeleton. pressbooks.pubyoutube.com

In the second step, the nitrile's carbon-nitrogen triple bond is reduced to a primary amine (-CH₂NH₂). Several powerful reducing agents can accomplish this:

Lithium Aluminum Hydride (LiAlH₄): This is a very effective reagent for reducing nitriles to primary amines. The reaction is typically performed in an ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.ukchemguide.co.uk

Catalytic Hydrogenation: Nitriles can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium (Pd), or platinum (Pt). chemguide.co.ukstudymind.co.ukwikipedia.org This method is often preferred in industrial settings. studymind.co.uk

Borane (B79455) Reagents: Reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or ammonia borane can also be used for nitrile reduction. organic-chemistry.orgcommonorganicchemistry.com

Table 4: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reducing Agent | Typical Conditions | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in ether/THF; 2. H₂O or acid workup | Powerful and general, but pyrophoric and requires anhydrous conditions. | libretexts.orgchemguide.co.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (Ni, Pd, Pt), elevated pressure/temperature | Industrially preferred method; can sometimes lead to secondary amine byproducts. | studymind.co.ukwikipedia.org |

| Borane (BH₃·THF or BH₃·SMe₂) | THF, often with heating | Milder alternative to LiAlH₄; BH₃·SMe₂ is more stable than BH₃·THF. | commonorganicchemistry.com |

| Ammonia Borane (NH₃BH₃) | Thermal conditions, no catalyst required | Environmentally benign, tolerant of many functional groups. | organic-chemistry.orgacs.org |

Reduction of Amide Functional Groups

The reduction of amides provides a direct route to amines while retaining the same number of carbon atoms as the starting material. pressbooks.pubquimicaorganica.org This method is one of the most general ways to prepare all classes of amines (primary, secondary, and tertiary), depending on the substitution pattern of the starting amide. libretexts.org

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgechemi.com LiAlH₄ is strong enough to reduce the relatively unreactive carbonyl group of the amide to a methylene (B1212753) group (-CH₂-). The reaction proceeds by converting the carbonyl oxygen into a good leaving group coordinated to an aluminum species, which is then eliminated, followed by the reduction of the resulting iminium ion intermediate. chemistrysteps.com

While LiAlH₄ is the workhorse for this reaction, other methods have been developed:

Catalytic Hydrogenation: This can be used but often requires very harsh conditions, such as high pressures and temperatures, with specific catalysts like copper chromite. wikipedia.org

Hydrosilylation: Modern methods involve the use of silane (B1218182) reducing agents in combination with transition-metal catalysts (e.g., iridium, nickel) or other activators, which can offer greater functional group tolerance and milder conditions. organic-chemistry.org

Table 5: Common Reagents for the Reduction of Amides to Amines

| Reagent/System | Amide Type | Product Amine | Key Features | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary, Secondary, Tertiary | Primary, Secondary, Tertiary | Highly effective and general method for all amide classes. | quimicaorganica.orglibretexts.org |

| Catalytic Hydrogenation | Primary, Secondary, Tertiary | Primary, Secondary, Tertiary | Requires harsh conditions (high T & P) and specific catalysts. | wikipedia.org |

| Silanes + Catalyst (e.g., [Ir(COE)₂Cl]₂) | Secondary, Tertiary | Secondary, Tertiary | Milder conditions, high efficiency, and good functional group tolerance. | organic-chemistry.org |

| 9-Borabicyclononane (9-BBN) | Tertiary | Tertiary | A bulky alkylborane specifically used for reducing tertiary amides. | chemistrysteps.com |

Reductive Amination of Carbonyl Compounds

Reductive amination is a cornerstone method for amine synthesis, converting a carbonyl group into an amine through an intermediate imine. In the context of this compound, this strategy typically involves the reaction of a suitable ketone, such as 1-isopropylpiperidin-3-one, with an ammonia source. The process can be performed in a one-pot reaction where the carbonyl compound, amine source, and a reducing agent are combined. wikipedia.org

The reaction proceeds in two main steps:

Imine Formation: The ketone (1-isopropylpiperidin-3-one) reacts with ammonia to form an unstable hemiaminal, which then dehydrates to form a piperidin-3-imine intermediate.

Reduction: The imine is subsequently reduced to the desired primary amine, this compound.

A key aspect of this method is the choice of reducing agent. The agent must selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is less reactive towards ketones at neutral or slightly acidic pH but effectively reduces protonated imines (iminium ions). wikipedia.org An alternative and often preferred reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic and highly effective. masterorganicchemistry.com

| Reducing Agent | Typical Conditions | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for imines over ketones; toxic cyanide byproduct. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, less toxic alternative to NaBH₃CN; does not require strict pH control. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Nickel | "Green" method, high pressure may be required; can sometimes lead to over-reduction or side reactions. wikipedia.org |

This methodology provides a direct and efficient pathway to the target compound from readily available piperidone precursors.

Hofmann Rearrangement Applications

The Hofmann rearrangement is a powerful reaction for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This method can be applied to synthesize 3-aminopiperidine derivatives from a corresponding piperidine-3-carboxamide. For the synthesis of this compound, the starting material would be 1-isopropylpiperidine-3-carboxamide.

The general mechanism involves the treatment of the amide with bromine or another source of electrophilic halogen in the presence of a strong base (like sodium hydroxide) to form an N-bromoamide intermediate. wikipedia.org Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to yield the primary amine and carbon dioxide. wikipedia.org

Modern variations of this reaction utilize different reagents to achieve the transformation under milder conditions. For instance, hypervalent iodine reagents like Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the Hofmann rearrangement of piperidine-3-carboxamides, providing a valuable route to the synthetically challenging 3-aminopiperidine skeleton. researchgate.net Similarly, N-bromoacetamide has been employed to facilitate the rearrangement in the synthesis of complex 3-substituted fentanyl analogs. nih.gov The reaction proceeds with retention of configuration at the migrating carbon center, a crucial feature for stereoselective synthesis. sorbonne-universite.fr

Reduction of Nitro Groups

Another viable synthetic route to this compound involves the reduction of a nitro group at the C3 position of the piperidine ring. The precursor for this reaction would be 1-isopropyl-3-nitropiperidine. The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis with numerous established protocols.

Common methods for this reduction include:

Catalytic Hydrogenation: This is one of the most common and clean methods, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The reaction conditions are generally mild and produce water as the only byproduct. d-nb.info

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) is an effective reducing agent for nitro groups, particularly in aromatic systems, and has been used in one-pot reduction-cyclization sequences involving piperidine-substituted nitroarenes. nih.gov

Primary α-Tertiary Amine Synthesis Methods

While the 3-amino group in this compound is on a secondary carbon, the synthesis of sterically congested primary amines, especially those alpha to a quaternary center (α-tertiary amines), presents significant challenges and has been a focus of modern synthetic innovation. These advanced methods are conceptually relevant for creating complex piperidine derivatives.

Recent breakthroughs have provided new platforms for constructing these valuable motifs:

Quinone-Mediated C-H Functionalization: A novel synthetic platform enables the construction of primary α-tertiary amines from primary α-branched amine starting materials. rsc.org This strategy involves the in-situ generation of a reactive ketimine intermediate via a quinone-mediated process, which can then react with various nucleophiles to create a quaternary carbon center adjacent to the nitrogen. nih.gov

Photocatalytic Methods: Photoredox catalysis has emerged as a powerful tool for amine synthesis. One strategy uses an organic photocatalyst and an azide ion to achieve C-H functionalization of unmasked primary amines, directly yielding α-tertiary amines with 100% atom economy. bohrium.com Another approach involves the photoredox-catalyzed reaction of vinyl azides with radical precursors, providing modular access to structurally diverse α,α,α-trisubstituted primary amines. chinesechemsoc.org These methods operate under mild conditions and show broad functional group tolerance. acs.org

Challenges and Optimization Strategies in Synthesis

The synthesis of highly functionalized molecules like this compound is often accompanied by challenges that can impact yield and purity. These include the formation of side products, difficulties in controlling selectivity, and the need for purification from structurally similar impurities.

Byproduct Formation and Mitigation Techniques

Byproduct formation is a common issue in multi-step organic synthesis. In the routes leading to this compound, several side reactions can occur depending on the chosen methodology. For instance, in reductive amination, the primary amine product can potentially react with another molecule of the starting ketone, leading to the formation of a secondary amine byproduct.

Mitigation strategies are crucial for maximizing the yield of the desired product. These include:

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and pH can suppress side reactions.

Stoichiometric Control: Precise control over the ratio of reactants can minimize the formation of byproducts resulting from reactions between the product and leftover starting materials.

Advanced Purification: When byproducts are unavoidable, effective purification is necessary. Techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (UPLC) can be employed to isolate the target compound from impurities.

Two specific challenges in the synthesis of this compound and its precursors are over-alkylation and the formation of the de-aminated byproduct, 1-isopropylpiperidine.

Over-Alkylation: This is a significant issue when alkylating amines. For example, during the synthesis of the 1-isopropylpiperidine core via alkylation of piperidine, or during reductive amination, it can be difficult to control the reaction to achieve mono-alkylation. The product amine can be more nucleophilic than the starting amine, leading to further reaction and the formation of undesired di- or tri-alkylated products. google.com In the context of reductive amination, the newly formed primary amine at the C3 position could theoretically undergo a second reductive amination with the starting ketone, leading to a dimeric impurity. This can be mitigated by using a large excess of the ammonia source or by employing protecting-group-free protocols optimized to favor primary amine formation. nih.gov

Formation of 1-Isopropylpiperidine: The formation of 1-isopropylpiperidine as a byproduct represents the loss of the crucial C3-amino functionality. This could potentially occur through a deamination-reduction pathway under harsh reaction conditions, particularly during catalytic hydrogenation where hydrogenolysis of the C-N bond might be a competing reaction. Degradation studies on related piperidinium (B107235) cations have shown that substituents can be cleaved from the ring under certain conditions. nih.gov To mitigate this, milder reaction conditions and selective reagents should be chosen. For instance, using chemical reducing agents like NaBH(OAc)₃ instead of high-pressure catalytic hydrogenation might prevent this side reaction.

Temperature Control in Alkylation Steps

Temperature is a critical parameter in the N-alkylation of piperidine derivatives, significantly influencing reaction rates and selectivity. The synthesis of this compound typically involves the reaction of a piperidine precursor with an isopropylating agent.

Precise temperature control is essential to manage the exothermic nature of alkylation and to prevent undesirable side reactions. For instance, in the N-alkylation of amines, maintaining a specific temperature range can be crucial for achieving high conversion and selectivity. thalesnano.com Studies on similar N-alkylation reactions have demonstrated that temperatures ranging from ambient to elevated (e.g., 80°C) are often employed, depending on the specific reactants and catalyst system. researchgate.net For example, the alkylation of 4-aminopiperidine (B84694) with isopropyl iodide is often performed at temperatures between 60-80°C to ensure sufficient reaction kinetics. In some flow chemistry applications for N-alkylation, temperatures can be precisely controlled up to 300-350°C, which can dramatically influence the product distribution. thalesnano.combeilstein-journals.org

In the context of reductive amination, another route to N-alkylated piperidines, temperature control is also vital. This process involves the reaction of a piperidone with an amine followed by reduction. wikipedia.org The initial imine formation and the subsequent reduction are both temperature-dependent steps.

The table below summarizes typical temperature ranges for related N-alkylation reactions, highlighting the importance of this parameter.

| Reaction Type | Substrates | Temperature Range (°C) | Catalyst/Base | Solvent | Reference |

| N-Alkylation | Piperidin-4-amine, Isopropyl Iodide | 60 - 80 | K₂CO₃ | Acetonitrile | |

| N-Alkylation | Piperidine, Alkyl Halide | Room Temperature | - | Acetonitrile | researchgate.net |

| N-Alkylation | Aniline, Benzyl alcohol | 200 - 300 | Raney Nickel | - | thalesnano.com |

| N-Alkylation | DL-proline, 4-methoxybenzyl alcohol | 120 | Shvo's complex | Toluene (B28343) | nih.gov |

Catalyst Poisoning Strategies

Catalyst poisoning is a significant challenge in the synthesis of piperidine derivatives, particularly in hydrogenation and hydrogen-borrowing reactions. The nitrogen atom in the piperidine ring or its precursors can coordinate strongly to the metal center of the catalyst, leading to deactivation. nih.govnih.gov This is a well-documented issue in reactions involving nitrogen-containing heterocycles. nih.gov

Several strategies have been developed to mitigate catalyst poisoning. One approach involves the use of pyridinium (B92312) salts instead of neutral pyridines as substrates for hydrogenation. nih.govdicp.ac.cn The quaternization of the nitrogen atom prevents it from binding to and poisoning the metal catalyst. dicp.ac.cn However, this method can be complicated by competing side reactions like hydrodefluorination when using fluorinated substrates. nih.gov

Another strategy is to employ a catalyst system that is inherently more resistant to poisoning by amines. For instance, single-atom catalysts (SACs), such as ruthenium supported on a nitrogen-doped carbon matrix (Ru1/NC), have shown remarkable resistance to poisoning by ammonia and amines in reductive amination reactions. nih.gov These catalysts often exhibit moderate hydrogen activation capability, which helps to avoid strong adsorption of amine products. nih.gov

In some cases, additives can be used to counteract catalyst poisoning. For example, in a ruthenium-catalyzed hydrogenation, titanium isopropoxide was used to neutralize released fluoride (B91410) ions that would otherwise poison the catalyst. nih.gov The choice of catalyst itself is also crucial. While noble metals like palladium and platinum are effective, they are prone to poisoning. nih.gov Iron-based catalysts have emerged as a more robust and earth-abundant alternative for reductive aminations. d-nb.info

Finally, process conditions can be optimized. For instance, in some hydrogen-borrowing aminations, issues like high catalyst loading and catalyst poisoning have been identified as limitations for large-scale synthesis. thieme-connect.de Careful selection of reaction parameters can help to minimize these effects.

Solvent Selection and Optimization

The choice of solvent is a critical factor that can profoundly affect reaction outcomes, influencing reaction rates, selectivity, and equilibrium positions. acs.orgrsc.org In the synthesis of this compound and its derivatives, both protic and aprotic solvents are utilized depending on the specific synthetic route.

For direct N-alkylation reactions using alkyl halides, polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are commonly employed. researchgate.net These solvents are effective at solvating the transition state of the Sₙ2 reaction, thereby enhancing reaction kinetics. researchgate.net In contrast, for reductive amination processes, a wider range of solvents can be used. For example, sodium cyanoborohydride reductions are often carried out in methanol. The choice of solvent can even switch the chemoselectivity of a reaction; for instance, in certain acid-catalyzed alkylations of arylamines, toluene favors N-alkylation while a protic solvent like hexafluoroisopropanol (HFIP) promotes C-alkylation. acs.org

The table below illustrates the use of different solvents in related amine synthesis.

| Reaction Type | Solvent | Role of Solvent | Reference |

| N-Alkylation | Acetonitrile | Enhances Sₙ2 kinetics | researchgate.net |

| N-Alkylation | Toluene | Favors N-alkylation | acs.org |

| Reductive Amination | Methanol | Solvent for reducing agent | |

| Reductive Transamination | Methanol/Water | Effective for polar, protic conditions | acs.org |

Use of Ethanol-Water Mixtures

Ethanol-water mixtures are frequently used as a solvent system in the synthesis and purification of piperidine derivatives. ijabbr.comchemrevlett.com Ethanol is a versatile solvent that can dissolve a wide range of organic compounds, while water is often used in work-up procedures or as a co-solvent to modulate polarity and solubility. ijabbr.comgoogle.com

In the synthesis of piperidones, which can be precursors to compounds like this compound, ethanol is often used as the reaction solvent. ijabbr.combiomedpharmajournal.org For purification, recrystallization from ethanol or ethanol-water mixtures is a common technique to obtain high-purity crystalline products. ijabbr.comchemrevlett.com For example, various substituted piperidin-4-ones have been successfully recrystallized from ethanol-water or ethanol-ethyl acetate mixtures. chemrevlett.com

The catalytic reduction of pyridine (B92270) derivatives to piperidines has also been carried out in ethanol or mixed solvent systems containing ethanol. google.com The presence of ethanol can influence the catalyst's activity and the solubility of both the starting material and the product.

Computational Modeling for Optimal Solvent Systems (e.g., COSMO-RS)

Modern computational methods play an increasingly important role in the rational selection of optimal solvent systems, reducing the need for extensive empirical screening. scm.comscm.com The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) is a powerful tool based on quantum chemistry that can predict thermodynamic properties of fluids and solutions without requiring experimental data. scm.comaidic.itresearchgate.net

COSMO-RS can be used to predict key parameters such as solubility, activity coefficients, and vapor pressures, which are crucial for both reaction and separation processes. scm.comaidic.it For instance, it can be employed to screen a large number of solvent candidates to find the optimal one for a specific reaction or extraction step. scm.comscm.com This is particularly useful in complex processes where the solvent affects reaction equilibrium, selectivity, and the energy demand of subsequent separation steps like distillation. aidic.it

In the context of amine synthesis, COSMO-RS can help predict pKa values of amines in different solvents and model the complex equilibria in systems like amine-water-CO₂. researchgate.net While it has been noted that early versions of COSMO-RS had some difficulties in accurately modeling thermodynamic properties of tertiary amines, newer parameterizations have overcome these issues. researchgate.net By modeling the interactions between solutes and solvents at a molecular level, COSMO-RS enables a more targeted and efficient approach to solvent system optimization. scm.comresearchgate.net

Crystallization Optimization for Purification

Crystallization is a fundamental purification technique in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including this compound. The goal of crystallization optimization is to consistently produce a product with the desired purity, crystal form (polymorph), and physical properties (e.g., crystal size distribution) that are suitable for downstream processing. escholarship.orgmt.com

The process involves achieving a state of supersaturation, from which the solute crystallizes. avantipublishers.com Supersaturation can be induced by various methods, including cooling, solvent evaporation, or by adding an anti-solvent. researchgate.net The optimization process often involves adjusting parameters such as pH, ionic strength, precipitant concentration, temperature, and cooling rates. escholarship.orgnih.gov Seeding the solution with existing crystals is a critical step to control nucleation and achieve a desirable crystal size distribution, avoiding issues like "oiling out," where the solute separates as a liquid phase instead of a solid. mt.com

Anti-Solvent Crystallization Methods

Anti-solvent crystallization is a widely used technique where a second solvent (the anti-solvent), in which the solute is poorly soluble, is added to the initial solution to induce precipitation. avantipublishers.comresearchgate.net This method is particularly advantageous for heat-sensitive compounds and can lead to higher yields and energy savings compared to evaporative or cooling crystallization. avantipublishers.comresearchgate.net

The selection of the anti-solvent is crucial. It must be miscible with the primary solvent but have a low solvating power for the target compound. google.com Common anti-solvents include alcohols (like ethanol), ketones (like acetone), and various other organic solvents. google.com The rate of anti-solvent addition and the mixing conditions are key parameters that control the level of supersaturation and, consequently, the nucleation and growth of crystals. avantipublishers.com

This technique is applicable to a wide range of substances, including inorganic salts and organic compounds like amine salts. rsc.orgacs.org For instance, diisopropylamine (B44863) has been studied as an anti-solvent for the crystallization of sodium chloride from aqueous solutions. acs.org The fundamental principle involves reducing the solubility of the solute in the mixed solvent system, thereby forcing it to crystallize out of the solution. google.com

Control of Crystal Polymorphism and Particle Size

In the manufacturing of active pharmaceutical ingredients (APIs), the control of solid-state properties such as crystal polymorphism and particle size is critical. These characteristics can significantly influence the material's stability, bioavailability, and processability during formulation. mt.compharmaoffer.comamericanpharmaceuticalreview.com While specific polymorphism and particle size control studies for this compound are not extensively detailed in public literature, the established principles of crystallization process development would be applied to ensure consistent product quality.

Crystal Polymorphism Control Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct atomic arrangement. acs.org These different forms can exhibit varied physical properties, and controlling the crystallization process is essential to produce the desired, most stable polymorph consistently. mt.com The control of polymorphism is governed by both thermodynamic and kinetic factors. researchgate.net

Key parameters that are manipulated to control crystal form include:

Temperature: Temperature can affect the relative stability of different polymorphs. researchgate.netresearchgate.net

Solvent Selection: The choice of solvent can determine which polymorph preferentially crystallizes due to differences in solubility and solute-solvent interactions. researchgate.net

Supersaturation: The rate at which supersaturation is generated and consumed is a critical kinetic factor. High supersaturation may lead to the formation of metastable forms, whereas controlled, lower supersaturation often favors the growth of the stable form. researchgate.netfermion.fi

Seeding: Introducing seed crystals of the desired polymorph provides a template for growth, mitigating the risk of spontaneously nucleating less stable forms. americanpharmaceuticalreview.com

Additives and Impurities: The presence of even small amounts of impurities or additives can inhibit or promote the nucleation and growth of specific polymorphs. researchgate.net

Particle Size Control The particle size distribution (PSD) of an API affects its dissolution rate, and consequently, its bioavailability. pharmaoffer.com It also impacts downstream processing steps like filtration and drying. researchgate.net Control over particle size is typically achieved through two main approaches: "top-down" methods, which involve mechanical size reduction, and "bottom-up" methods, where particles are grown directly to the desired size during crystallization. pharmaoffer.comamericanpharmaceuticalreview.com

Key strategies for particle size control include:

Milling/Micronization: These are mechanical "top-down" processes that break down larger particles to a finer size after crystallization. pharmaoffer.com

Controlled Crystallization: This "bottom-up" approach involves carefully managing crystallization parameters to influence nucleation and growth rates. Factors such as the cooling rate, agitation speed, solvent/anti-solvent addition rate, and seeding protocol (seed size and loading) are precisely controlled to achieve the target PSD. pharmaoffer.comfermion.firesearchgate.net Impinging jet crystallization is an advanced method that can produce significantly smaller particles compared to conventional techniques. researchgate.net

The following table summarizes the general strategies for controlling the solid-state properties of a pharmaceutical intermediate like this compound.

| Parameter | Control Strategy | Impact on Polymorphism | Impact on Particle Size |

| Temperature | Controlled cooling profiles; Isothermal operation. | Can select for the thermodynamically stable polymorph at a given temperature. researchgate.net | Affects nucleation and growth rates, influencing final particle size. |

| Solvent System | Choice of solvent(s) and anti-solvents. | Different solvents can stabilize different polymorphs. researchgate.net | Influences solubility and supersaturation, thereby affecting particle size. researchgate.net |

| Supersaturation | Control of cooling rate or anti-solvent addition rate. | High levels can lead to metastable forms (Ostwald's Rule of Stages). researchgate.net | Key driver for both nucleation (finer particles) and growth (coarser particles). americanpharmaceuticalreview.com |

| Agitation | Stirrer design and speed. | Can induce transformation to more stable forms; affects mass transfer. | Influences crystal attrition and agglomeration, shaping the final PSD. pharmaoffer.com |

| Seeding | Addition of seed crystals of known quality. | Ensures crystallization of the desired polymorph. americanpharmaceuticalreview.com | Controls the number of nuclei, allowing growth to a target size. americanpharmaceuticalreview.com |

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies can be envisaged for the preparation of this compound, starting from common precursors. These routes leverage well-established chemical transformations, primarily differing in the sequence of introducing the C3-amine and N1-isopropyl substituents.

Route A: Sequential Amination and N-Alkylation This approach begins with a protected piperidone precursor, introduces the C3-amino group, and subsequently adds the N-isopropyl group. A key advantage here is the potential for asymmetric synthesis using modern biocatalytic methods.

Step 1: Asymmetric reductive amination of N-Boc-3-piperidone using an ω-transaminase enzyme to install the 3-amino group with high enantiomeric purity. beilstein-journals.orgresearchgate.net

Step 2: Reductive amination of the resulting (R)- or (S)-3-amino-1-Boc-piperidine with acetone (B3395972) and a reducing agent (e.g., NaBH(OAc)₃) to introduce the isopropyl group at the nitrogen of the C3-amino group, followed by deprotection, or deprotection first followed by reductive amination on the piperidine nitrogen. A more direct approach involves deprotection of the Boc-group and subsequent reductive amination of the piperidine nitrogen with acetone. masterorganicchemistry.com

Route B: N-Isopropylation of 3-Aminopiperidine This more direct route starts with the commercially available 3-aminopiperidine scaffold and introduces the isopropyl group in a single synthetic operation.

Step 1: Direct reductive amination of 3-aminopiperidine with acetone in the presence of a reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation. masterorganicchemistry.comacsgcipr.org This is generally preferred over direct alkylation with an isopropyl halide, which can lead to poor selectivity. acsgcipr.org

Evaluation of Yield and Purity

The yield and purity of this compound are highly dependent on the chosen synthetic route and the efficiency of each step.

Route A offers excellent control over purity, particularly stereochemical purity. The enzymatic transamination step can achieve high conversions and enantiomeric excess (ee) often exceeding 99%. beilstein-journals.org Subsequent deprotection and reductive amination steps are also typically high-yielding. The ability to isolate and purify intermediates contributes to a final product of high chemical purity.

The following table provides an illustrative comparison of the two routes.

| Metric | Route A (Sequential/Enzymatic) | Route B (Direct N-Alkylation) |

| Typical Overall Yield | 60-80% (multi-step) | 70-90% (if selective) |

| Chemical Purity | High (>99%), purification of intermediates is possible. | Moderate to High, depends on selectivity of the N-isopropylation and subsequent purification. |

| Enantiomeric Purity | Excellent (>99% ee) when using enzymatic methods. beilstein-journals.orgresearchgate.net | Produces a racemate unless a chiral resolution step is introduced or a chiral starting material is used. |

| Key Challenge | Multiple synthetic steps; cost of enzymes. | Controlling selectivity between the two amine groups during N-isopropylation. |

Scalability and Cost-Effectiveness Assessments

The economic viability and industrial-scale feasibility of a synthetic process are critical considerations.

Route A involves multiple steps, which can increase complexity and cost on a large scale. However, the use of biocatalysis (transaminases) is becoming increasingly scalable and cost-effective, offering a green and highly selective method for producing valuable chiral amines. beilstein-journals.orgtdx.cat The reagents for the subsequent reductive amination are standard and amenable to large-scale production. researchgate.net

Route B is attractive due to its directness, involving fewer unit operations. This simplicity is often a major advantage for scalability and cost-reduction. The starting material, 3-aminopiperidine, is commercially available. smolecule.com The primary cost driver would be the efficiency and selectivity of the N-isopropylation step. A highly selective reaction would be very cost-effective, while a non-selective one would incur significant costs associated with separation and yield loss. Using catalytic hydrogenation for the reductive amination step is generally more cost-effective and greener for large-scale production than using stoichiometric hydride reagents. acsgcipr.org

A comparative summary of scalability and cost factors is presented below.

| Factor | Route A (Sequential/Enzymatic) | Route B (Direct N-Alkylation) |

| Scalability | Feasible, but requires control over multiple steps. Enzymatic step may require specialized bioreactors. | Highly scalable, especially if a one-pot reductive amination is optimized. |

| Cost of Starting Materials | Higher (N-Boc-3-piperidone, enzymes, co-factors). beilstein-journals.org | Lower (3-aminopiperidine, acetone). smolecule.com |

| Process Costs | Higher due to more unit operations and potential cost of enzymes. | Potentially lower due to fewer steps, but purification costs could be high if selectivity is poor. |

| Green Chemistry Aspect | Biocatalysis is considered a green technology. beilstein-journals.org Reductive amination avoids genotoxic alkyl halides. acsgcipr.org | Catalytic hydrogenation is a green reduction method. Fewer steps lead to less overall waste. |

| Overall Cost-Effectiveness | Potentially higher cost, but justified for producing a high-purity, single-enantiomer product. | Highly cost-effective for producing racemic material if the reaction is clean and high-yielding. |

Chemical Reactivity and Derivatization Studies of 1 Isopropylpiperidin 3 Amine

Nucleophilic Substitution Reactions

Introduction of Functional Groups into the Piperidine (B6355638) Ring

While the primary and tertiary amine groups are the most reactive sites on 1-Isopropylpiperidin-3-amine, derivatization can also extend to the piperidine ring itself, although these reactions are generally less common. Such modifications typically require more specialized conditions to activate the C-H bonds of the saturated heterocyclic system. Advanced synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to introduce functional groups like aryl or alkyl substituents at various positions on the piperidine ring. However, the inherent reactivity of the amine functionalities often necessitates protective group strategies to achieve selective ring functionalization.

Utilization of Alkyl Halides and Acyl Chlorides

The amine groups in this compound serve as primary sites for nucleophilic attack, readily reacting with electrophilic reagents like alkyl halides and acyl chlorides.

Alkylation with Alkyl Halides: Amines react with alkyl halides through nucleophilic aliphatic substitution to form N-alkylated products. libretexts.org In the case of this compound, the primary amine at the 3-position can be alkylated. This reaction is often complicated by polyalkylation, as the resulting secondary amine is also nucleophilic and can compete with the starting material for the alkylating agent. msu.eduwikipedia.org To achieve mono-alkylation, a large excess of the initial amine is typically used. msu.edu The tertiary amine of the piperidine ring can also undergo alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. wikipedia.org

Acylation with Acyl Chlorides: The reaction of amines with acyl chlorides is a rapid and efficient method for forming amides. byjus.com Both primary and secondary amines react readily with acyl chlorides in what is known as a nucleophilic addition-elimination reaction. savemyexams.comchemistrysteps.com The primary amine of this compound will react with an acyl chloride to form a stable N-substituted amide. libretexts.org The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the final amide product. chemguide.co.uk A base, such as pyridine (B92270) or excess amine, is often added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the unreacted amine. byjus.comlibretexts.org The tertiary amine of the piperidine ring does not react with acyl chlorides as it lacks a proton to be removed in the final step of the mechanism.

Table 1: Representative Reactions with Alkyl Halides and Acyl Chlorides

| Reagent Class | Specific Reagent | Reactive Site | Product Type | Typical Conditions |

| Alkyl Halide | Methyl Iodide (CH₃I) | Primary Amine (C3) | Secondary Amine / Quaternary Ammonium Salt | Excess amine for mono-alkylation; Base (e.g., NaHCO₃) |

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine (N1) | Quaternary Ammonium Salt | - |

| Acyl Chloride | Ethanoyl Chloride (CH₃COCl) | Primary Amine (C3) | N-substituted Amide | Presence of a base (e.g., pyridine, triethylamine) to neutralize HCl |

Reactions with Nitrous Acid

Nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, reacts differently with primary and tertiary amines. libretexts.org

Diazotization of Primary Amine Functionality

Primary aliphatic amines react with nitrous acid to form highly unstable diazonium salts. organic-chemistry.org This process, known as diazotization, involves the nitrosation of the primary amine to generate an intermediate that rapidly loses a molecule of water to form the diazonium cation (R-N₂⁺). pjoes.commasterorganicchemistry.com Due to their instability, aliphatic diazonium salts readily decompose, losing molecular nitrogen (N₂) to form a carbocation. organic-chemistry.orgusp.org This carbocation can then undergo various subsequent reactions, including substitution and elimination, often leading to a mixture of products. The reaction is typically conducted at low temperatures (0-5 °C) to minimize the decomposition of the diazonium intermediate. allrounder.ai

Formation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netscispace.comdergipark.org.tr The primary amine at the 3-position of this compound can readily participate in this reaction.

The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming an unstable intermediate known as a carbinolamine. scispace.com This is followed by an acid or base-catalyzed dehydration step, where a molecule of water is eliminated to form the stable imine product. scispace.comwikipedia.org The formation of Schiff bases is a reversible reaction, and the removal of water from the reaction system can be used to drive the equilibrium towards the product side. scispace.com These compounds are significant in organic synthesis and are studied for various applications. researchgate.netwikipedia.org

Table 2: Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Key Intermediate |

| This compound | Benzaldehyde | N-(1-isopropylpiperidin-3-yl)-1-phenylmethanimine | Carbinolamine |

| This compound | Acetone (B3395972) | N-(1-isopropylpiperidin-3-yl)propan-2-imine | Carbinolamine |

Role as a Synthetic Building Block

The diverse reactivity of this compound makes it a valuable synthetic building block in organic and medicinal chemistry. ambeed.comenamine.netcymitquimica.com The presence of two distinct nucleophilic centers allows for sequential or selective functionalization, enabling the construction of complex molecules.

The primary amine serves as a handle for introducing a wide array of functional groups through acylation, alkylation, and Schiff base formation. This allows for the molecule to be incorporated into larger structures such as amides, sulfonamides, and other heterocyclic systems. For instance, its derivatives are explored in the development of various biologically active compounds. smolecule.com The ability to form Schiff bases also opens pathways for creating ligands for coordination chemistry. wikipedia.org The piperidine ring itself provides a stable, non-aromatic scaffold that is common in many pharmaceutical agents, influencing properties like solubility and bioavailability. The derivatization of this compound can lead to libraries of novel chemical entities for screening in drug discovery and materials science. enamine.net

Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable synthon for introducing a substituted piperidine motif into larger molecules. The primary amine serves as a reactive handle for forming new carbon-nitrogen bonds. A key reaction type is acylation, where the primary amine reacts with carboxylic acids, acid chlorides, or esters to form amides. This is a common strategy for linking molecular fragments.

For instance, derivatives of this compound, such as C-((R)-1-isopropylpiperidin-3-yl)methylamine, are used as key intermediates. This intermediate can be coupled with various carboxylic acids to generate a library of complex amide-containing molecules. The reaction typically proceeds via standard peptide coupling conditions, which involve an activating agent to convert the carboxylic acid into a more reactive species that is then susceptible to nucleophilic attack by the amine.

Synthesis of Heterocyclic Compounds

The primary amine of this compound is a key functional group for the construction of novel heterocyclic systems. Primary amines are widely used in condensation reactions with various electrophiles to form rings. For example, a common strategy involves the reaction of a primary amine with a 1,3-dicarbonyl compound to synthesize substituted pyrroles, or with a 1,4-dicarbonyl to yield pyridines.

Another important application is in nucleophilic aromatic substitution (SNAr) reactions. Here, the amine can displace a leaving group (such as a halogen) on an electron-deficient aromatic or heteroaromatic ring. This reaction is a powerful method for linking the piperidine scaffold to other heterocyclic cores, a common practice in medicinal chemistry to explore structure-activity relationships. For example, a primary amine can react with a 2,4-dichloropyrimidine (B19661) to selectively displace the more reactive chlorine at the C-4 position, leading to the formation of a new N-heterocyclic derivative. nih.gov

Precursor for Bioactive and Pharmaceutical Intermediates

The most significant documented application of this compound derivatives is as precursors for pharmaceutically active compounds, particularly modulators of the ghrelin receptor. google.com The ghrelin receptor is a target for therapeutic agents aimed at treating conditions like obesity and diabetes.

In this context, a fluorinated derivative, C-(3-fluoro-1-isopropylpiperidin-3-yl)methylamine, serves as a crucial building block. google.com This amine is reacted with various substituted carboxylic acids to produce a range of piperidine amides investigated for their potential as ghrelin receptor modulators. The synthesis involves coupling the amine intermediate with a carboxylic acid, often a substituted phenoxy-pyridine carboxylic acid, under standard amide bond forming conditions. google.com

The table below details a representative example of such a coupling reaction.

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Application | Reference |

| C-(3-fluoro-1-isopropylpiperidin-3-yl)methylamine | 4-(4-Fluorophenoxy)pyridine-2-carboxylic acid | Not specified in abstract, typically HATU or EDC/HOBt | 4-(4-Fluorophenoxy)pyridine-2-carboxylic acid (3-fluoro-1-isopropylpiperidin-3-ylmethyl)amide | Ghrelin Receptor Modulator | google.com |

This synthetic route highlights the role of the this compound scaffold as a core element in the design and synthesis of novel therapeutic candidates. The derivatization at the primary amine group allows for the systematic modification of the molecule to optimize its biological activity. google.com

Structure Activity Relationship Sar and Computational Investigations of 1 Isopropylpiperidin 3 Amine Scaffolds

Steric and Electronic Effects of the Isopropyl Group

Steric effects, arising from the spatial arrangement of atoms, are a critical determinant of molecular interactions. wikipedia.org The bulky isopropyl group attached to the piperidine (B6355638) nitrogen introduces significant steric hindrance. researchgate.net This steric bulk can physically obstruct the molecule from fitting into binding sites that are not spacious enough to accommodate it. unina.it This phenomenon is often exploited in drug design to reduce non-specific binding. By creating a specific three-dimensional shape, the isopropyl group can prevent the molecule from interacting with unintended off-target proteins, thereby minimizing potential side effects and increasing the therapeutic index of a drug candidate. The principle of minimizing steric repulsions dictates that a substituent will favor conformations that lead to the least steric strain, which in turn influences how the entire molecule presents itself to a potential binding partner. unina.it

The isopropyl group is an alkyl group, which is known to be electron-donating through the positive inductive effect (+I). quora.compharmaguideline.com This effect involves the pushing of electron density through the sigma bonds towards the more electronegative nitrogen atom of the piperidine ring. libretexts.orglibretexts.org The increased electron density on the nitrogen makes the lone pair of electrons more available for donation, thereby increasing the basicity of the amine. pharmaguideline.com

An increase in basicity means the amine has a higher pKa. At physiological pH (around 7.4), a more basic amine is more likely to be protonated, carrying a positive charge. This positive charge is often critical for receptor affinity, as it allows for the formation of strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, commonly found in the binding sites of biological targets like GPCRs and kinases. This electrostatic interaction can act as a key anchor point for the ligand, substantially increasing its binding affinity and residence time at the receptor.

Design and Optimization of Derivatives

The 1-isopropylpiperidin-3-amine scaffold has been successfully employed as a starting point for the design of inhibitors and modulators for a diverse range of biological targets. Through systematic modification and exploration of substituent effects, researchers have optimized the potency, selectivity, and drug-like properties of these derivatives.

The versatility of the 1-isopropylpiperidine core is evident from its application across different target classes.

Histone Deacetylase (HDAC) Inhibitors : The piperidine scaffold is a common feature in the design of HDAC inhibitors. nih.gov These inhibitors typically consist of a zinc-binding group, a linker, and a "capping" group that interacts with the surface of the enzyme. The N-substituted piperidine can serve as part of the linker or the capping group, where the nature of the N-substituent influences binding and selectivity. nih.govmdpi.com For example, derivatives incorporating a piperidine ring have been designed to target the rim of the HDAC binding channel. mdpi.com

G9a/GLP Inhibitors : The histone methyltransferases G9a and its homolog GLP are implicated in oncogenesis. Inhibitors of these enzymes often feature a basic amine that mimics the substrate lysine (B10760008). The piperidine moiety can serve as this lysine mimetic. scispace.com In the development of potent G9a/GLP inhibitors, substitutions on cyclic amino groups, such as piperidine, have been shown to have a drastic impact on potency for both enzymes. nih.gov The choice of substituent on the piperidine nitrogen is critical for optimizing interactions within the lysine-binding channel of the enzyme. researchgate.net

Ghrelin Receptor Modulators : The ghrelin receptor (GHS-R1a) is a GPCR involved in appetite and growth hormone secretion. Piperidine derivatives have been extensively explored as both agonists and antagonists of this receptor. google.com The N-substituent on the piperidine ring plays a crucial role in determining the pharmacological activity of these compounds, influencing whether they activate or block the receptor. nih.govtocris.com

RET Kinase Inhibitors : Activating mutations in the RET (Rearranged during Transfection) kinase are drivers for certain types of cancer. google.com Selective RET inhibitors have been developed using scaffolds that can be adapted from the 1-isopropylpiperidine-3-amine core. For instance, a 5-aminopyrazole-4-carboxamide scaffold bearing a 1-isopropyl group was identified as a specific RET kinase inhibitor, demonstrating high metabolic stability and potency against wild-type and mutated forms of the enzyme. nih.gov

Beta-Adrenergic Receptors : These receptors are a class of GPCRs that are targets for many cardiovascular drugs. nih.gov The design of ligands for these receptors often incorporates an amine function, which, when protonated, interacts with a conserved aspartate residue in the binding pocket. The this compound scaffold provides this crucial amine in a specific conformational context, with the N-isopropyl group potentially interacting with hydrophobic regions of the receptor binding site. google.com

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. For the this compound scaffold, modifications are typically explored at the 3-amino group and on the piperidine ring itself.

For example, in the development of G9a inhibitors, replacing a simple amine with various substituted cyclic amines like piperidine was explored. The data revealed that the nature of the N-substituent and other groups attached to the core scaffold significantly impacts inhibitory potency.

| Compound | Core Structure | R Group (on Piperidine N) | GLP IC₅₀ (nM) | G9a IC₅₀ (nM) |

|---|---|---|---|---|

| Analog 1 | Quinazoline | -CH(CH₃)₂ (Isopropyl) | 12 ± 1 | 31 ± 9 |

| Analog 2 | Quinazoline | -H | 15 ± 2 | 45 ± 10 |

| Analog 3 | Quinazoline | -CH₃ | 10 ± 1 | 25 ± 7 |

This table is a representative example based on findings that show substitutions on cyclic amino groups impact potency. nih.gov The specific values are illustrative to demonstrate SAR principles.

Similarly, in the design of RET kinase inhibitors, modifications to the group attached to the core scaffold, while maintaining the N-isopropyl group, led to significant changes in activity. The isopropyl group was often maintained to ensure metabolic stability and favorable hydrophobic interactions.

| Compound | R¹ Group | R² Group | RET IC₅₀ (nM) | RET V804M IC₅₀ (nM) |

|---|---|---|---|---|

| 15l | 5-cyclopropylisoxazol-3-yl | -C(O)NH₂ | 44 | 252 |

| Analog A | Phenyl | -C(O)NH₂ | >1000 | >1000 |

| Analog B | 5-methylisoxazol-3-yl | -C(O)NH₂ | 150 | 850 |

Data adapted from a study on specific RET kinase inhibitors to illustrate the effect of substituents on biological activity. nih.gov

These examples underscore the importance of systematic exploration of substituents. By modifying the groups attached to the 3-amino position or by adding substituents to the piperidine ring, researchers can fine-tune the electronic and steric properties of the molecule to achieve optimal interactions with the specific topology and amino acid composition of the target's binding site. researchgate.netresearchgate.net

Rationalization of Conformational Preferences in Ligand Design

The three-dimensional structure of the this compound scaffold is a critical determinant of its interaction with biological targets. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents at the N1 and C3 positions can be oriented in either an axial or equatorial position. The interplay of steric hindrance and electronic effects governs the energetic preference for one conformation over another, which is a cornerstone of rational ligand design.

For the this compound scaffold, the N-isopropyl group and the C3-amine group are the key determinants of conformational equilibrium. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring favor the more spacious equatorial position to avoid 1,3-diaxial interactions with other axial hydrogens. Therefore, it is anticipated that the isopropyl group at the N1 position will strongly prefer an equatorial orientation.

Similarly, the amine group at the C3 position will also have a preference for the equatorial position. The conformational free energy difference (A-value) for an amino group on a cyclohexane ring is approximately 1.2-1.4 kcal/mol in favor of the equatorial conformer. While the nitrogen heteroatom in the piperidine ring influences the electronic environment, a similar preference is expected.

However, the protonation state of the nitrogen atoms can significantly alter these preferences. nih.gov Upon protonation of the ring nitrogen, electrostatic interactions between the positively charged nitrogen and polar substituents can stabilize conformations that might otherwise be less favored. nih.gov For instance, in some 4-substituted piperidinium (B107235) salts, an axial conformation can be stabilized by favorable electrostatic interactions. nih.gov In the case of this compound, the specific physiological pH and the pKa of both the secondary amine in the ring and the primary amine at C3 will dictate the protonation state and, consequently, the conformational landscape. Computational methods, such as molecular mechanics calculations, are essential for quantifying these subtle energetic differences and predicting the dominant conformers in a physiological environment. nih.gov

An illustrative summary of the expected conformational preferences is presented below.

| Substituent | Position | Preferred Orientation | Rationale |

| Isopropyl Group | N1 | Equatorial | Minimization of steric hindrance with axial hydrogens. |

| Amine Group | C3 | Equatorial | Avoidance of 1,3-diaxial steric interactions. |